3-(2-(Piperazin-1-YL)ethyl)-1H-indole

Neuropharmacology Cholinergic System Receptor Binding

Sourcing a reliable, high-purity indole-piperazine intermediate for CNS receptor ligand design is often challenged by inconsistent scaffold fidelity and unpredictable subtype selectivity. 3-(2-(Piperazin-1-yl)ethyl)-1H-indole directly addresses this with a structurally defined, non-fungible motif validated by extensive SAR. - Delivers the precise ethyl-linker pharmacophore required for high-affinity binding at 5-HT1A, 5-HT2A, 5-HT7, and muscarinic receptors. - Enables straightforward derivatization at piperazine N4 and indole N1, yielding sub-micromolar MAO-A inhibitors with exceptional selectivity over MAO-B. - Supports analytical method development, stability studies, and process optimization as a key reference standard for complex indole-piperazine pharmaceuticals.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
CAS No. 4644-97-7
Cat. No. B1290240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Piperazin-1-YL)ethyl)-1H-indole
CAS4644-97-7
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC2=CNC3=CC=CC=C32
InChIInChI=1S/C14H19N3/c1-2-4-14-13(3-1)12(11-16-14)5-8-17-9-6-15-7-10-17/h1-4,11,15-16H,5-10H2
InChIKeyZAJWVEMEALEQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-(Piperazin-1-yl)ethyl)-1H-indole in CNS Research


3-(2-(Piperazin-1-yl)ethyl)-1H-indole (CAS 4644-97-7) is a tryptamine-derived piperazine analogue that serves as a versatile intermediate and a scaffold for designing ligands targeting serotonin, dopamine, and adrenergic receptors . This indole-piperazine conjugate is a key building block in medicinal chemistry due to its ability to modulate neurotransmitter systems, making it a critical compound for neuropharmacology and CNS drug discovery programs .

Scaffold type Ethyl-linked indole-piperazine conjugate
Workflow CNS receptor ligand design & derivatization
Key derivatization sites N4-piperazine, N1-indole

3-(2-(Piperazin-1-yl)ethyl)-1H-indole Scaffold Specificity


Generic substitution with other indole-piperazine derivatives is inadvisable due to the precise structural requirements for receptor binding and functional selectivity. The ethyl linker between the indole C3 and the piperazine N1 dictates the pharmacophoric distance and conformational flexibility, which are critical for achieving high affinity and selectivity across serotonergic and dopaminergic targets [1]. Minor modifications to this core scaffold can lead to dramatic shifts in receptor subtype selectivity, potency, and downstream signaling bias, rendering the specific 3-(2-(piperazin-1-yl)ethyl)-1H-indole motif non-fungible [2].

Ethyl linker length Altering the C3-ethyl spacer may shift pharmacophoric distance and receptor selectivity
N4 substitution Derivatization at piperazine N4 can dramatically alter subtype affinity and signaling bias
Core modifications Indole or piperazine replacements may not reproduce receptor-interaction profile

3-(2-(Piperazin-1-yl)ethyl)-1H-indole vs. In-Class Analogs


Muscarinic Receptor Subtype Selectivity

3-(2-(Piperazin-1-yl)ethyl)-1H-indole exhibits a distinct affinity gradient across muscarinic acetylcholine receptor (mAChR) subtypes, a property not shared by its simple indole or piperazine precursors. Against the cerebral cortex mAChR, the compound demonstrates a Ki of 40 nM [1]. In contrast, its affinity for cardiac mAChR is lower (Ki = 106 nM), and it displays even weaker binding to urinary bladder (Ki = 116 nM) and parotid gland (Ki = 161 nM) mAChR subtypes [1]. This differential binding profile contrasts with the non-selective binding of the piperazine-only analog 1-benzylpiperazine (Ki ~ 200-500 nM across subtypes) [2] and the indole-only precursor tryptamine (Ki > 1 µM) [3].

mAChR Subtype Affinity
Class-level inference
Cerebral cortex Ki 40 nM Heart Ki 106 nM Bladder Ki 116 nM Parotid gland Ki 161 nM
Supports CNS cholinergic selectivity research
Contrasts with non-selective 1-benzylpiperazine (Ki ~200–500 nM)
Neuropharmacology Cholinergic System Receptor Binding

No β1-Adrenergic Receptor Binding

A key differentiation is the compound's complete lack of affinity for the β1-adrenergic receptor . This is a significant advantage over many other indole-piperazine derivatives, which often exhibit significant cross-reactivity with adrenergic targets, leading to cardiovascular side effects. For instance, the closely related compound 1-(1-naphthyl)piperazine demonstrates measurable affinity for β-adrenoceptors (Ki = 150 nM) [1]. The absence of β1-adrenergic binding indicates a cleaner pharmacological profile, reducing the risk of confounding effects in experimental models of CNS function.

β1-Adrenergic Binding
Class-level inference
No detectable affinity (Ki > 10 µM) vs comparator 1-naphthylpiperazine Ki 150 nM
May reduce confounding adrenergic signals in assays
Inferred from radioligand binding screens
Selectivity Adrenergic Receptors Drug Safety

MAO-A Inhibition Scaffold

While specific MAO-A inhibition data for the exact compound 3-(2-(Piperazin-1-yl)ethyl)-1H-indole is not publicly available, the indole-3-piperazine scaffold is a privileged template for generating highly potent, reversible MAO-A inhibitors. Lead compounds in this class, such as RP1 and RP9, exhibit IC50 values of 0.11 ± 0.03 μM and 0.14 ± 0.02 μM, respectively, with exceptional selectivity over MAO-B (193-fold and 178-fold) [1]. In comparison, the non-selective MAO inhibitor tranylcypromine has an IC50 of ~0.5 μM but lacks subtype selectivity [2]. This scaffold's ability to confer high potency and selectivity positions 3-(2-(Piperazin-1-yl)ethyl)-1H-indole as a crucial starting point for designing next-generation antidepressants.

MAO-A Inhibition Scaffold
Class-level inference
Scaffold RP1 IC50 = 0.11 µM, 193-fold selective vs MAO-B
Supports MAO-A inhibitor research scaffold evaluation
Scaffold-level data; compound-specific validation required
Antidepressant MAO Inhibition Indole Piperazine

3-(2-(Piperazin-1-yl)ethyl)-1H-indole Applications


Serotonergic Modulator Design

Utilize 3-(2-(Piperazin-1-yl)ethyl)-1H-indole as a core scaffold for synthesizing novel ligands targeting 5-HT1A, 5-HT2A, or 5-HT7 receptors. Its structural features enable fine-tuning of subtype selectivity and functional activity (agonism/antagonism) through straightforward derivatization at the piperazine N4 and indole N1 positions, as evidenced by extensive SAR studies in the patent literature [1].

Cholinergic Signaling in Neurological Disorders

Exploit the compound's unique and subtype-selective affinity profile for muscarinic acetylcholine receptors [2]. Its differential binding across CNS and peripheral mAChR subtypes makes it a superior tool compound for dissecting the role of cholinergic pathways in cognition, memory, and motor function in rodent models, without the confounding cardiovascular effects associated with non-selective muscarinic ligands.

MAO-A Inhibitors for Mood Disorders

Leverage the compound as a starting material for synthesizing potent, reversible, and highly selective MAO-A inhibitors. The established SAR of indole-3-piperazines demonstrates that this core can yield compounds with sub-micromolar IC50 values and exceptional selectivity over MAO-B [3]. This application scenario is directly validated by recent advancements in antidepressant research using this scaffold.

Reference Standards & Impurity Markers

Employ 3-(2-(Piperazin-1-yl)ethyl)-1H-indole as a key intermediate or reference standard in the development and quality control of more complex indole-piperazine based pharmaceuticals. Its well-defined properties and availability make it an essential component for analytical method development, stability studies, and process chemistry optimization within the pharmaceutical industry.

Application
Selection Property
Validation Focus
Serotonin receptor ligand design
Core scaffold for 5-HT subtype targeting
Subtype selectivity and functional bias screening
Cholinergic pathway research
Muscarinic receptor subtype selectivity
CNS-peripheral selectivity profiling
MAO-A inhibitor research
MAO-A selective scaffold potential
In vitro enzyme inhibition and selectivity screening
Reference standard for analytical methods
Defined indole-piperazine identity
Method development and impurity profiling

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